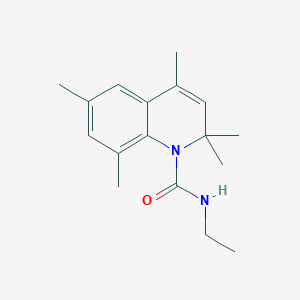

N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide

Description

N-Ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide is a quinoline-based carboxamide derivative characterized by a heavily substituted quinoline core. The compound features an ethyl group at the carboxamide nitrogen and five methyl groups at positions 2, 2, 4, 6, and 8 of the quinoline ring.

Properties

IUPAC Name |

N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-7-18-16(20)19-15-12(3)8-11(2)9-14(15)13(4)10-17(19,5)6/h8-10H,7H2,1-6H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWNSRPYWWGWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C2=C(C=C(C=C2C(=CC1(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents like 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic methods may involve direct treatment of the carboxylic acid with the amine under heat or solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may utilize large-scale amidation processes, often employing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form hydrogen bonds or other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The pentamethyl substitution in the target compound likely increases steric hindrance compared to analogs with phenyl or heteroaromatic substituents (e.g., 5a5, 5b1) . This could reduce solubility but enhance metabolic stability.

- Electronic Effects: Electron-withdrawing groups (e.g., fluoro in compound 35 ) or electron-donating groups (e.g., morpholine in 5a5 ) modulate quinoline’s aromatic system differently compared to the methyl-dominated substitution in the target compound.

- Side Chain Diversity : The ethyl group in the target’s carboxamide is simpler than side chains in analogs, such as benzothiophen (compound 5 ) or difluoropyrrolidine (compound 35 ), which may influence target selectivity.

Melting Points and Purity

| Compound Name | Melting Point (°C) | Purity (HPLC) | Reference |

|---|---|---|---|

| This compound | Not reported | Not reported | N/A |

| 5a5 | 188.1–189.4 | 97.6% | [1] |

| 5a6 | 171.5–173.4 | 98.8% | [1] |

| Compound 9 | 127–128 | Not reported | [3] |

Insights :

- High purity (>97%) is achievable for quinoline carboxamides via HPLC purification .

- Melting points correlate with crystallinity, which is influenced by substituent symmetry (e.g., pentamethyl groups may lower melting points compared to aromatic analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.